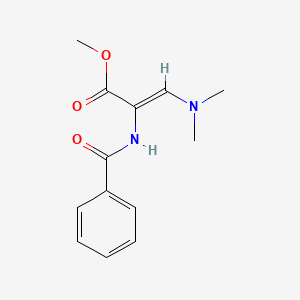

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of methyl 2-(benzoylamino)-3-(dimethylamino)acrylate and its derivatives involves the preparation from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are key intermediates for synthesizing polysubstituted heterocyclic systems, showcasing their utility in organic synthesis (Pizzioli et al., 1998).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated through various analytical techniques, including NMR, IR, and X-ray crystallography. These studies reveal the compound's structural features, which are crucial for understanding its reactivity and properties (Krishnamurthy et al., 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, forming heterocyclic systems with potential methylene groups. These reactions demonstrate the compound's reactivity and its application in synthesizing novel heterocyclic compounds (Stanovnik et al., 1989).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and boiling point, are critical for their application in synthesis and material science. These properties are influenced by the molecular structure and substituents on the acrylate moiety.

Chemical Properties Analysis

The chemical properties, including reactivity ratios, polymerization behavior, and interaction with catalysts, are essential for understanding the applications of this compound in polymer science and catalysis. Studies have shown its capability to participate in radical polymerization and its interaction with various catalysts for asymmetric synthesis and hydrogenation reactions (Yamada et al., 1994).

Scientific Research Applications

Synthesis and Polymerization

Methyl 2-(benzoylamino)-3-(dimethylamino)acrylate has shown significant utility in various synthesis and polymerization processes. It has been used as a precursor in the synthesis of pyrimidine-4(3H)-ones, demonstrating the formation of 2,5-substituted 4(3H)-pyrimidones through reactions with aliphatic and aromatic amidines. Moreover, its role in the synthesis of well-defined 3-arm and 6-arm poly(acrylic acid)s via atom transfer radical polymerization (ATRP) of methyl acrylate has been acknowledged, highlighting its importance in polymer chemistry (Sokolenko et al., 2017) (Kubotera & Saito, 2016).

Optical and Thermal Properties

This compound is part of a series of donor–π–acceptor (D–π–A) push–pull chromophores that have been studied for their optical transparency and thermal stability. The growth of large single crystals and their structural analysis, as well as the study of thermal and kinetic parameters through thermal analysis, underline the potential opto-electronic applications of these push–pull chromophores (Gupta & Singh, 2015).

Asymmetric Hydrogenation

Research has also delved into the asymmetric hydrogenation of compounds related to this compound, shedding light on the major substrate complexes formed in these reactions. The study of these complexes contributes to understanding the asymmetric synthesis and catalytic mechanisms involved (Schmidt et al., 2005).

Heterocyclic System Synthesis

In the realm of heterocyclic chemistry, this compound has played a role in the synthesis of novel heterocyclic systems. It was involved in reactions that resulted in the formation of diastereoselective dimethyl ester dicarboxylates, representing a novel pathway to these heterocyclic systems (Uršič et al., 2009).

Base-promoted Reactions

This compound has also been noted in base-promoted in situ generation of methyl acrylate from related compounds, underlining its versatility in organic synthesis processes (Hamel & Girard, 2000).

Future Directions

properties

IUPAC Name |

methyl (Z)-2-benzamido-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-15(2)9-11(13(17)18-3)14-12(16)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,16)/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLTUIYGIXNEOM-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 3-[(1Z)-2-bromoethenyl]-(9CI)](/img/structure/B1142351.png)

![[2-oxo-2-[(8S,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate](/img/structure/B1142361.png)

![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)